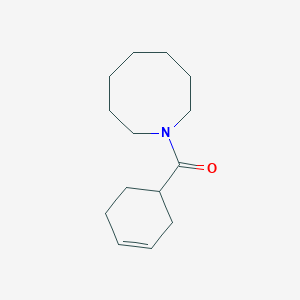

Azocan-1-yl(cyclohex-3-en-1-yl)methanone

Description

Azocan-1-yl(cyclohex-3-en-1-yl)methanone is an organic compound featuring an eight-membered azocane ring (C₇H₁₄N) fused with a cyclohex-3-en-1-yl group via a ketone bridge. For instance, compounds like 1-(3-methylcyclohex-3-en-1-yl)ethanone (C₉H₁₄O, MW 138.21 g/mol) highlight the role of cyclohexene ketones in organic chemistry, often serving as intermediates in pharmaceuticals or fragrances . The azocane moiety, a saturated eight-membered nitrogen-containing ring, may confer unique steric and electronic properties compared to smaller heterocycles like azepane (seven-membered) or morpholine (six-membered) .

Properties

IUPAC Name |

azocan-1-yl(cyclohex-3-en-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c16-14(13-9-5-4-6-10-13)15-11-7-2-1-3-8-12-15/h4-5,13H,1-3,6-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMMFNCQBKQIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)C2CCC=CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Cyclohexene-Containing Ketones

The cyclohexene ring in the target compound is a common feature in bioactive molecules. For example:

- 4-Acetylcyclohexene (C₈H₁₂O, MW 124.18 g/mol) shares the cyclohexene-ketone motif but lacks the azocane ring. Its simpler structure may result in lower steric hindrance and higher volatility compared to the azocane derivative .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Azocan-1-yl(cyclohex-3-en-1-yl)methanone | C₁₄H₂₁NO | ~211.33 | Azocane ring, cyclohexene ketone |

| 4-Acetylcyclohexene | C₈H₁₂O | 124.18 | Cyclohexene with acetyl group |

| 1-(3-Methylcyclohex-3-en-1-yl)ethanone | C₉H₁₄O | 138.21 | Methyl-substituted cyclohexene ketone |

Heterocyclic Ketones

The azocane ring distinguishes the target compound from other nitrogen-containing heterocycles:

- Indole- and pyrrole-derived cannabinoids (e.g., JWH-018 analogs) demonstrate that larger heterocycles like indole (six-membered) exhibit higher CB1 receptor binding affinity than pyrrole derivatives. This suggests that the azocane ring’s size and flexibility might influence pharmacological activity, though its larger structure could reduce bioavailability .

- 1-Methyl-3-(3-oxocyclohex-1-enyl)azepan-2-one (C₁₂H₁₇NO₂, MW 207.27 g/mol) contains a seven-membered azepane ring fused with a cyclohexenone group.

Research Findings and Implications

Steric and Electronic Effects

The azocane ring introduces significant steric bulk compared to smaller heterocycles, which may hinder binding to tight enzyme active sites but improve selectivity for larger receptors. For instance, in cannabinoid analogs, replacing a morpholinoethyl group (six-membered) with a longer carbon chain (4–6 carbons) enhanced CB1 receptor affinity . Similarly, the azocane ring’s eight-membered structure could optimize receptor interactions in drug design.

Solubility and Reactivity

Cyclohexene ketones like 4-acetylcyclohexene exhibit moderate polarity due to the ketone group, balancing solubility in organic solvents and aqueous media . The azocane ring’s nitrogen atom may further enhance water solubility via hydrogen bonding, though its hydrophobic cyclohexene moiety could counterbalance this effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.